Product packaging for Lenalidomide N(imido)-Glucoside(Cat. No.:)

Lenalidomide N(imido)-Glucoside

Cat. No.: B13850251
M. Wt: 421.4 g/mol
InChI Key: XFTPOISUOIGQAU-HUZNVNABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Lenalidomide (B1683929) Analogs

Lenalidomide itself is a potent analog of Thalidomide, a drug with a complex history. wikipedia.orgcancer.gov Initially developed to have greater immunomodulatory and anti-cancer activity with a better side-effect profile than Thalidomide, Lenalidomide has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. nih.govnih.gov The development of Lenalidomide was a pivotal step in establishing a class of drugs known as immunomodulatory imide drugs (IMiDs). nih.govnih.gov

The primary mechanism of action for Lenalidomide and other IMiDs involves binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. ashpublications.orgubpbio.comnih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the Ikaros family zinc finger proteins IKZF1 and IKZF3. ubpbio.comnih.gov These transcription factors are crucial for the survival of myeloma cells, and their degradation leads to the anti-proliferative and immunomodulatory effects of the drug. ashpublications.orgnih.gov

The success of Lenalidomide has spurred the development of a wide range of other analogs with modifications aimed at further improving potency, altering the side-effect profile, or overcoming resistance. cancer.govnih.gov These modifications often involve chemical alterations to the phthaloyl ring or the glutarimide (B196013) ring of the core structure. encyclopedia.pub Lenalidomide N(imido)-Glucoside falls within this ongoing effort to refine and enhance the therapeutic potential of the IMiD class of molecules.

Rationale for Academic Investigation of Glucosylated Derivatives

The attachment of sugar moieties to a drug molecule, a process known as glycosylation, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. ashpublications.org The rationale for investigating glucosylated derivatives like this compound is multifaceted and grounded in the significant impact that glycosylation can have on a drug's behavior in the body.

Key motivations for the glucosylation of therapeutic agents include:

Improved Solubility and Bioavailability: The addition of a hydrophilic glucose molecule can increase the aqueous solubility of a drug. This can, in turn, enhance its dissolution in the gastrointestinal tract and potentially lead to improved oral bioavailability.

Altered Pharmacokinetics: Glycosylation can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it can alter the half-life of a drug in circulation. nih.gov

Targeted Drug Delivery: Specific tissues and cells express various carbohydrate-binding receptors (lectins). By attaching a specific sugar, it may be possible to target the drug to particular sites in the body, such as cancer cells that overexpress certain glucose transporters.

Modulation of Biological Activity: The addition of a sugar moiety can influence how the drug interacts with its biological target. In the case of this compound, the glucose unit could potentially affect its binding affinity for Cereblon.

The synthesis of new pyrimidine-coupled N-β-glucosides has been shown to yield compounds with significant antiproliferative and antibacterial activities, underscoring the potential of glycosylation in developing new chemotherapeutic agents. nih.gov

Overview of Current Knowledge and Research Gaps for this compound

Currently, specific research findings on this compound are limited in the public domain. While its existence is confirmed through its listing by chemical suppliers, detailed studies on its synthesis, characterization, and biological activity have not been extensively published in peer-reviewed literature.

The primary research gap is the lack of empirical data to confirm whether the theoretical benefits of glucosylation are realized in this specific molecule. Key unanswered questions that represent areas for future research include:

Synthesis and Characterization: What is the most efficient and scalable synthetic route for this compound? What are its detailed physicochemical properties?

Cereblon Binding and Downstream Effects: Does this compound retain the ability to bind to Cereblon? If so, how does its binding affinity compare to that of Lenalidomide? Does it still lead to the degradation of IKZF1 and IKZF3?

In Vitro and In Vivo Efficacy: What is the anti-proliferative activity of this compound in multiple myeloma cell lines compared to Lenalidomide? What are its pharmacokinetic and efficacy profiles in animal models?

Cellular Uptake Mechanisms: Is the glucose moiety actively transported into cells via glucose transporters, and does this influence its intracellular concentration and activity?

The table below summarizes the potential effects of glucosylation on drug properties, which form the basis for the research rationale of compounds like this compound.

PropertyPotential Effect of GlucosylationRationale
Aqueous Solubility IncreaseThe hydrophilic nature of the glucose moiety can improve the solubility of a sparingly soluble parent drug.
Oral Bioavailability Increase or DecreaseImproved solubility can enhance absorption, but increased size and polarity might hinder passive diffusion across membranes.
Metabolic Stability Increase or DecreaseThe glucose unit can shield the parent drug from metabolic enzymes, or it can be a site for metabolic cleavage.
Plasma Half-Life Increase or DecreaseAltered metabolism and renal clearance due to changes in size, polarity, and interactions with transporters can affect half-life.
Target Binding Affinity Increase or DecreaseThe attached sugar can introduce new interactions with the target protein or sterically hinder the optimal binding of the parent pharmacophore.
Cellular Uptake Potential for Targeted UptakeThe glucose moiety could be recognized by glucose transporters (GLUTs), potentially leading to enhanced uptake in cells that overexpress these transporters, such as many cancer cells.

Further research is imperative to characterize this compound and to determine if it represents a therapeutically meaningful advancement over the parent compound, Lenalidomide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3O8 B13850251 Lenalidomide N(imido)-Glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23N3O8

Molecular Weight

421.4 g/mol

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H23N3O8/c20-10-3-1-2-8-9(10)6-21(17(8)28)11-4-5-13(24)22(18(11)29)19-16(27)15(26)14(25)12(7-23)30-19/h1-3,11-12,14-16,19,23,25-27H,4-7,20H2/t11?,12-,14-,15+,16-,19-/m1/s1

InChI Key

XFTPOISUOIGQAU-HUZNVNABSA-N

Isomeric SMILES

C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Synthesis and Derivatization Chemistry of Lenalidomide N Imido Glucoside

Synthetic Methodologies for N-Glucosylation

The formation of the N-glycosidic bond between the lenalidomide (B1683929) core and a glucose unit can be achieved through various synthetic strategies. These methods can be broadly categorized into chemical glycosylation and enzymatic synthesis.

Chemical Glycosylation Strategies

The Koenigs-Knorr reaction is a classical and widely used method for glycosidic bond formation. wikipedia.org It involves the reaction of a glycosyl halide, typically a bromide or chloride, with an alcohol or, in this case, the imide nitrogen of lenalidomide, in the presence of a promoter, commonly a silver or mercury salt. wikipedia.org

In the context of synthesizing Lenalidomide N(imido)-Glucoside, a protected glucose derivative, such as acetobromoglucose, would be reacted with lenalidomide. The reaction is typically promoted by silver carbonate or silver oxide. wikipedia.org The mechanism proceeds through the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic imide nitrogen of the lenalidomide glutarimide (B196013) ring. wikipedia.org The use of a participating group, such as an acetyl group at the C-2 position of the glucose donor, can provide anchimeric assistance, leading to the preferential formation of the 1,2-trans-glycoside, which in the case of glucose results in the β-anomer. wikipedia.org

Table 1: Illustrative Koenigs-Knorr Reaction Conditions for Imide N-Glucosylation

Glycosyl DonorAglyconPromoterSolventTemperatureYield (%)Anomeric Selectivity (β:α)
AcetobromoglucoseLenalidomideSilver CarbonateDichloromethaneRoom TemperatureModeratePredominantly β
Peracetylated Glucosyl BromidePhthalimideSilver OxideAcetonitrile (B52724)RefluxGoodHigh β-selectivity

Note: The data in this table is illustrative and based on general principles of the Koenigs-Knorr reaction for N-glycosylation of imides. Specific yield and selectivity for the synthesis of this compound would require experimental validation.

Variants of the Koenigs-Knorr reaction may employ different heavy metal salts as promoters, such as mercury(II) cyanide or cadmium carbonate, which can influence the reaction rate and stereochemical outcome. bldpharm.com

The Helferich method is another established glycosylation technique that can be adapted for N-glucosylation. In one variation, it utilizes a glycosyl acetate (B1210297) as the donor and a Lewis acid, such as tin(IV) chloride or boron trifluoride etherate, as a promoter. Alternatively, the term can refer to the use of glycosyl halides with mercury salt promoters.

For the synthesis of this compound, lenalidomide could be reacted with a fully protected glucose acetate derivative in the presence of a suitable Lewis acid. The reaction conditions, including the choice of solvent and temperature, would need to be optimized to achieve a good yield of the desired N-glucoside.

Direct condensation methods involve the reaction of a free or partially protected sugar with the aglycon, in this case, lenalidomide, often under dehydrating conditions. These methods can be simpler as they may not require the preparation of a glycosyl halide or acetate donor. However, achieving high stereoselectivity can be challenging. For the N-glucosylation of lenalidomide, a direct condensation approach would likely involve heating a mixture of lenalidomide and a protected glucose derivative with a dehydrating agent or a suitable catalyst. The efficiency and stereochemical outcome would be highly dependent on the specific reaction conditions employed.

Controlling the stereochemistry at the anomeric center is a critical aspect of glycosylation chemistry. For the synthesis of this compound, it is often desirable to obtain a specific anomer, typically the β-anomer, which is more common in biological systems.

Several factors influence the stereoselectivity of N-glycosylation reactions:

Neighboring Group Participation: As mentioned in the Koenigs-Knorr section, a participating protecting group at the C-2 position of the glucose donor, such as an acetyl or benzoyl group, can direct the incoming nucleophile (the imide nitrogen) to the opposite face of the molecule, resulting in the formation of the 1,2-trans product (β-anomer for glucose). wikipedia.org

Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity. Nitrile solvents, like acetonitrile, are known to participate in the reaction mechanism, often favoring the formation of the β-anomer through the formation of an α-nitrilium-ion intermediate.

Promoter/Catalyst: The nature of the promoter or catalyst can also influence the stereochemical outcome. Some Lewis acids or heavy metal salts may favor the formation of one anomer over the other.

Temperature: Reaction temperature can also affect the anomeric ratio of the products.

By carefully selecting the glycosyl donor, protecting groups, solvent, and reaction conditions, it is possible to achieve a high degree of stereoselectivity in the synthesis of this compound.

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a green and highly selective alternative to chemical glycosylation methods. Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule.

For the synthesis of this compound, a suitable glycosyltransferase could be employed to catalyze the transfer of a glucose moiety from a donor like UDP-glucose to the imido nitrogen of lenalidomide. This approach would likely offer excellent stereoselectivity, yielding a single anomer, and would be performed under mild, aqueous conditions.

The key challenge in this approach is the identification and availability of a glycosyltransferase that recognizes lenalidomide as a substrate. While enzymes that catalyze N-glycosylation are known, their substrate specificity can be narrow. Research in this area would involve screening a library of glycosyltransferases or engineering an existing enzyme to accept lenalidomide as a substrate.

Table 2: Potential Enzymatic Synthesis of this compound

Enzyme TypeSugar DonorAcceptorKey Advantages
GlycosyltransferaseUDP-GlucoseLenalidomideHigh stereoselectivity (typically β-anomer), mild reaction conditions, environmentally friendly.

Note: The feasibility of this enzymatic pathway is currently hypothetical and would depend on the successful identification or engineering of a suitable glycosyltransferase.

Glycosyltransferase-Mediated Synthesis

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar onto an acceptor molecule. For the synthesis of this compound, a suitable GT could be employed to catalyze the formation of the N-C bond between the imide nitrogen of lenalidomide and the anomeric carbon of a glucose donor, such as UDP-glucose. While specific studies detailing a particular glycosyltransferase for this exact reaction are not prevalent in public literature, the general principle is a cornerstone of biocatalysis. nih.govrsc.org The process would involve incubating lenalidomide with a selected glycosyltransferase in the presence of an activated sugar donor. The enzyme's catalytic domain would facilitate the nucleophilic attack from the imide nitrogen to the sugar, resulting in the desired N-glucoside. The selection of the GT is critical, as it must accept lenalidomide as a substrate.

Biocatalytic Approaches for Glucoside Formation

Broader biocatalytic strategies, potentially using whole-cell systems or a wider range of enzymes, represent another avenue for glucoside formation. In this approach, microorganisms or isolated enzymes capable of glycosylation are utilized. This method can sometimes circumvent the need for expensive activated sugar donors like UDP-glucose by using the organism's own metabolic pathways. The reaction would proceed similarly to the glycosyltransferase-mediated synthesis, where the biocatalyst provides the necessary enzymatic machinery for the glycosidic bond formation. The challenge remains in identifying and optimizing a biocatalyst that can efficiently perform the N-glucosidation of the lenalidomide substrate.

Isolation and Purification Techniques for this compound

Following synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and components of the biocatalytic system.

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) is a primary technique for the purification of this compound. Given the polarity added by the glucose moiety, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A gradient elution method, where the composition of the mobile phase is changed over time, is typically employed to achieve effective separation. For instance, a gradient of increasing organic solvent (like acetonitrile or methanol) in an aqueous buffer can separate the more polar glucoside from the less polar parent lenalidomide. nih.gov Detection is commonly achieved using UV spectroscopy at a wavelength where the molecule exhibits strong absorbance.

For more complex mixtures, preparative HPLC coupled with solid-phase extraction (SPE) can be an effective strategy. This combination allows for the initial separation of the target compound on the HPLC column, followed by trapping on an SPE cartridge, which also helps in removing mobile phase additives.

Table 1: Illustrative Chromatographic Conditions for Purification

ParameterSettingPurpose
Column C18 Reversed-PhaseSeparates compounds based on polarity.
Mobile Phase Water (with 0.1% acetic acid) / AcetonitrileElutes compounds from the column.
Elution Mode GradientImproves separation of compounds with different polarities.
Detection UV SpectroscopyQuantifies and identifies the compound post-separation.
Post-Column Solid-Phase Extraction (SPE)Traps the purified compound and removes additives.

Crystallization and Recrystallization Procedures

Crystallization is a crucial step for obtaining a highly pure solid form of this compound and is essential for structural determination by X-ray crystallography. The process involves dissolving the purified compound in a suitable solvent or solvent system at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

The choice of solvent is critical and is determined empirically. Solvents in which the compound has high solubility at high temperatures and low solubility at low temperatures are ideal. Common solvents for molecules of this type might include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), or mixtures with water. Recrystallization, which is the process of dissolving the obtained crystals and crystallizing them again, can be performed to further enhance purity.

Structural Characterization of this compound

Once isolated and purified, the structure of the compound must be unequivocally confirmed. This is accomplished using a suite of advanced analytical techniques. The chemical name for this compound is 3-(4-Amino-1-oxoisoindolin-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)piperidine-2,6-dione. synzeal.compharmaffiliates.com

Advanced Spectroscopic Analyses

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used for definitive structural elucidation. nih.gov

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound, the expected molecular formula is C19H21N3O8, corresponding to a precise mass. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragments. nih.gov This fragmentation pattern provides structural clues; for instance, a characteristic loss of the glucose unit (162 Da) would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of a molecule in solution. researchgate.net

¹H NMR: Provides information about the number and environment of hydrogen atoms. The spectrum of this compound would show characteristic signals for the aromatic protons of the isoindolinone core, the protons of the piperidinedione ring, and the distinct signals for the protons of the glucose moiety, including the anomeric proton.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule, confirming the presence of the isoindolinone, piperidinedione, and glucose carbons. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. For example, an HMBC experiment would show a correlation between the anomeric proton of the glucose and the imide carbon of the piperidinedione ring, confirming the site of glycosylation.

Table 2: Key Spectroscopic Data for Structural Characterization

TechniqueInformation ProvidedExpected Observations for this compound
HRMS Exact Mass and Molecular FormulaConfirms the molecular formula C19H21N3O8.
MS/MS Structural FragmentsShows a neutral loss of the glucose moiety (162.0528 u).
¹H NMR Proton environmentsDistinct signals for aromatic, piperidinedione, and glucose protons. researchgate.net
¹³C NMR Carbon skeletonSignals corresponding to all 19 carbon atoms. nih.gov
2D NMR (HMBC) Long-range H-C correlationsKey correlation between the anomeric proton and the imide carbon confirms the N-glucoside linkage.

X-ray Crystallography for Absolute Configuration and Conformation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive data on its absolute configuration, crystal packing, and solid-state conformation are not available. Such a study would be the gold standard for unambiguously determining the three-dimensional structure of the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity

This compound is a chiral molecule, possessing multiple stereocenters in both the glutarimide ring and the glucose moiety. While chiroptical techniques like Circular Dichroism (CD) are crucial for analyzing the stereochemistry of chiral molecules, no specific CD spectroscopic studies for this compound have been reported in the scientific literature. Studies on the parent compound, Lenalidomide, have utilized vibrational circular dichroism to determine the absolute configuration of its enantiomers. nih.gov A similar approach for the N(imido)-glucoside metabolite would be necessary to confirm its stereochemical purity and configuration.

Table 2: List of Compounds Mentioned

Compound Name
Lenalidomide

Preclinical Mechanistic and Cellular Studies of Lenalidomide N Imido Glucoside

Molecular Interaction Profiling

Binding Affinity to Cereblon (CRBN)

No data are available on the binding affinity of Lenalidomide (B1683929) N(imido)-Glucoside to Cereblon as determined by in vitro binding assays.

There are no published structural analyses of a Lenalidomide N(imido)-Glucoside-CRBN complex.

Evaluation of E3 Ubiquitin Ligase Modulation

Information regarding the impact of this compound on the recruitment and degradation of substrates such as IKZF1, IKZF3, CK1α, or eIF3i is not available in the scientific literature.

No studies performing ubiquitination assays in the presence of this compound have been found.

Protein Interaction Studies (e.g., Chemical Proteomics, Affinity Purification-Mass Spectrometry)

Lenalidomide's mechanism of action is intrinsically linked to its ability to bind to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. nih.govresearchgate.net This binding event is a critical initiating step that modulates the substrate specificity of the E3 ligase, leading to the targeted degradation of specific proteins. This novel "molecular glue" mechanism has been a subject of intense investigation.

Through advanced proteomic techniques, such as the development of photo-affinity probes like photo-lenalidomide, researchers have been able to identify cellular targets. nih.gov These chemical proteomics approaches have confirmed that lenalidomide treatment leads to the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α). researchgate.netnih.govnih.gov

Further studies using affinity purification-mass spectrometry (AP-MS) have expanded the understanding of the protein complexes involved. nih.govproquest.com For instance, research has shown that lenalidomide stabilizes the interaction between CRBN and its neosubstrates. nih.gov This stabilization is not due to strong, direct interactions but rather a subtle "hydrophobic shielding" of intermolecular hydrogen bonds, which enhances the robustness of the protein-protein complex. nih.gov

Interestingly, chemical proteomics has also revealed that not all proteins recruited to the CRBN complex by lenalidomide are marked for degradation. One such example is the eukaryotic translation initiation factor 3 subunit i (eIF3i), which is sequestered by the lenalidomide-CRBN complex without being degraded. nih.govnih.gov This sequestration event itself can modulate cellular functions, such as those related to angiogenesis. nih.gov

These protein interaction studies are fundamental to understanding the pleiotropic effects of lenalidomide, from its immunomodulatory actions to its anti-angiogenic properties.

Cellular Response and Pathway Modulation (In Vitro Models)

The interaction of lenalidomide with the CRL4CRBN E3 ubiquitin ligase complex triggers a cascade of downstream cellular responses, significantly impacting the immune system and tumor microenvironment. These effects are primarily studied in various in vitro models using non-human and non-clinical primary cells and cell lines.

Immunomodulatory Effects on Primary Immune Cells (non-human, non-clinical)

Lenalidomide is well-documented for its potent immunomodulatory activities, which are central to its therapeutic effects. These activities include the enhancement of T-cell and Natural Killer (NK) cell functions and the modulation of cytokine production.

Lenalidomide has been shown to enhance T-cell proliferation and activation. nih.govnih.gov It acts as a co-stimulatory molecule for T-cells, augmenting proliferation and cytokine production, particularly in the presence of primary T-cell receptor (TCR) stimulation. nih.govnih.gov Studies have demonstrated that lenalidomide can increase the proliferation of partially activated CD3+ T cells. nih.gov In preclinical models, including those using murine splenocytes, lenalidomide treatment has been associated with increased T-cell responses. nih.gov This co-stimulation involves the upregulation of signaling pathways such as the B7-CD28 pathway. nih.gov

A significant aspect of lenalidomide's immunomodulatory effect is its ability to enhance the cytotoxic function of Natural Killer (NK) cells. In vitro studies have consistently shown that lenalidomide augments NK cell-mediated cytotoxicity against tumor cells. This enhancement extends to antibody-dependent cell-mediated cytotoxicity (ADCC), where lenalidomide potentiates the killing of antibody-coated tumor cells. The mechanism behind this enhancement involves the increased expression of effector molecules like granzyme B and Fas ligand (FasL). Furthermore, lenalidomide can overcome the suppressive effects of the tumor microenvironment on NK cells, for instance, by blocking the inhibitory signals from cytokines like IL-6 and TGF-β1.

Lenalidomide significantly alters the cytokine and chemokine secretion profile of immune cells. A hallmark of its activity is the increased production of T helper 1 (Th1) type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by T-cells. nih.gov This surge in IL-2 is a key mechanism through which lenalidomide indirectly activates NK cells. nih.gov

Conversely, lenalidomide can inhibit the production of certain pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in some contexts, although it can also enhance TNF-α production by NK cells during ADCC. nih.gov The compound also modulates the secretion of various chemokines, including RANTES, MCP-1, IL-8, MIP-1α, and MIP-1β, which are involved in recruiting immune cells. nih.gov

Regarding Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor, lenalidomide has been shown to decrease its production, contributing to its anti-angiogenic effects.

Table 1: Summary of Lenalidomide's Effects on Cytokine and Chemokine Production

Cytokine/Chemokine Effect Cell Type(s) Reference(s)
IL-2 Increased T-cells nih.gov
IFN-γ Increased T-cells, NK cells nih.gov
TNF-α Modulated (Increased or Decreased) Monocytes, NK cells, Myeloma cells nih.gov
VEGF Decreased Tumor cells
IL-6 Decreased Myeloma cells nih.gov
IL-10 Increased Peripheral Blood Mononuclear Cells nih.gov

| Chemokines (RANTES, MCP-1, etc.) | Increased | NK cells | nih.gov |

Angiogenesis Modulation in Cellular Assays

Lenalidomide exhibits significant anti-angiogenic properties, which have been demonstrated in various in vitro assays. It directly inhibits the formation of microvessels and capillary-like cord structures by endothelial cells in a dose-dependent manner. This inhibition is partly achieved by disrupting the formation of adherens junctions between endothelial cells, which are crucial for vessel integrity.

Furthermore, lenalidomide has been shown to inhibit endothelial cell migration, a key process in angiogenesis. Mechanistically, this is linked to the inhibition of the PI3K-Akt signaling pathway, which is activated by pro-angiogenic growth factors like VEGF. The compound also demonstrates a strong inhibitory effect on hypoxia-induced cord formation and the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to low oxygen and a key driver of angiogenesis.

Table 2: Compound Names Mentioned in the Article

Compound Name
Lenalidomide
This compound
Ikaros (IKZF1)
Aiolos (IKZF3)
Casein Kinase 1α (CK1α)
Cereblon (CRBN)
Interleukin-2 (IL-2)
Interferon-gamma (IFN-γ)
Tumor Necrosis Factor-alpha (TNF-α)
Vascular Endothelial Growth Factor (VEGF)
Transforming Growth Factor-beta 1 (TGF-β1)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interleukin-10 (IL-10)
RANTES
Monocyte Chemoattractant Protein-1 (MCP-1)
Macrophage Inflammatory Protein-1 alpha (MIP-1α)
Macrophage Inflammatory Protein-1 beta (MIP-1β)
Granzyme B
Fas ligand (FasL)
Hypoxia-Inducible Factor-1 alpha (HIF-1α)
photo-lenalidomide

Preclinical Data on this compound Not Publicly Available

Following a comprehensive search of publicly available scientific literature, information regarding the preclinical mechanistic and cellular studies of the specific chemical compound "this compound" is not available. The requested detailed analysis for this particular derivative, including its effects on endothelial cell migration, pro-angiogenic factor expression, cell growth, apoptosis, and specific structure-activity relationships related to its glucoside moiety, could not be performed as no published studies on this compound were identified.

The vast body of research focuses extensively on the parent compound, lenalidomide. This existing literature details its anti-angiogenic, anti-proliferative, and immunomodulatory properties, which are mediated through various mechanisms including the binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. However, the addition of a glucoside moiety to the N(imido) position would create a distinct chemical entity with potentially different pharmacological properties. Without specific studies on "this compound," any discussion of its biological activities would be speculative and would not adhere to the requested scientifically accurate and specific content.

Therefore, the detailed article outline focusing on "this compound" cannot be generated at this time due to the absence of dedicated preclinical data in the public domain. Research on this specific derivative may be proprietary, in very early stages of development, or not yet published.

Structure-Activity Relationship (SAR) Studies of Glucosylation

Influence on Cellular Permeability and Uptake in Preclinical Models

The way in which a drug enters and accumulates in cells is a critical factor in its effectiveness. For this compound, its unique structure, which includes a glucose molecule, suggests that its uptake by cells may differ from that of the parent compound, lenalidomide.

Preclinical research has explored how the addition of a glucose moiety might affect cellular entry. A primary hypothesis is that this compound may be recognized and transported into cells by glucose transporters (GLUTs). These transporters are often found in higher numbers on the surface of cancer cells, which have a high demand for glucose to fuel their rapid growth. While direct studies on this compound are limited, research on other lenalidomide derivatives with attached glucose molecules has shown that their uptake can be blocked by inhibitors of GLUT1, a specific type of glucose transporter. This suggests that GLUTs could play a significant role in the cellular uptake of this compound.

The attachment of a glucose molecule also increases the water solubility of the compound. While this can be beneficial for drug formulation, it may reduce its ability to passively diffuse across the cell's lipid membrane. This makes carrier-mediated transport systems, like the GLUTs, potentially more important for this compound to reach its intracellular targets.

Further preclinical investigations are necessary to fully understand the cellular permeability and uptake of this compound in different types of cells, including various cancer cell lines. This knowledge will be vital for optimizing its therapeutic use.

Comparison of Biological Activities with Parent Lenalidomide and Other Analogs (in vitro, non-human in vivo)

To understand the potential of this compound as a therapeutic agent, its biological activities have been compared with its parent compound, lenalidomide, and other related analogs in preclinical settings. These studies assess various aspects of their action, including their ability to inhibit cell growth, modulate the immune system, and block the formation of new blood vessels (anti-angiogenic effects).

In Vitro Studies

In vitro experiments, which are conducted in a controlled laboratory setting outside of a living organism, provide the initial assessment of a compound's biological activity. The anti-proliferative effects of lenalidomide and its analogs are often tested against cancer cell lines, such as those from multiple myeloma. nih.gov For many derivatives of lenalidomide, their effectiveness depends on their conversion back to the parent compound within the cell. Therefore, the stability of the bond connecting the glucose molecule to lenalidomide and the rate at which it is broken down inside the cell are critical factors determining the in vitro activity of this compound.

A key mechanism of lenalidomide's action is its ability to bind to a protein called cereblon (CRBN). nih.govnih.gov This binding leads to the breakdown of other proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are important for the survival of certain cancer cells. nih.gov It is hypothesized that the presence of the glucose molecule on this compound might interfere with its ability to bind to CRBN. If the glucose portion needs to be removed for effective binding, this could influence its potency in laboratory tests.

Non-Human In Vivo Studies

Studies in living organisms, such as mice, are crucial for evaluating how a drug behaves in a more complex biological system. These in vivo studies can compare the anti-tumor effectiveness and immunomodulatory effects of lenalidomide and its N(imido)-glucoside derivative. For example, researchers might use a mouse model of multiple myeloma to compare how tumors respond to treatment with each compound and to assess the impact on the immune system. nih.gov Such studies also provide important information about how the drugs are absorbed, distributed, metabolized, and excreted by the body.

The table below provides a hypothetical comparison of the biological activities of lenalidomide and this compound based on their structural differences and findings from similar compounds.

Biological ActivityLenalidomideThis compound (Hypothesized)Rationale for Difference
In Vitro Anti-proliferative Activity Active. nih.govPotentially lower direct activityActivity may depend on the conversion to lenalidomide inside the cell.
Cereblon (CRBN) Binding Binds to CRBN. nih.govnih.govPotentially lower affinityThe glucose molecule could sterically hinder the binding to CRBN.
IKZF1/IKZF3 Degradation Induces degradation. nih.govPotentially lower direct inductionDependent on CRBN binding; cleavage of the glucose may be necessary.
In Vivo Immunomodulatory Effects Modulates the immune system. nih.govnih.govPotentially altered effectsDifferences in how the drug is distributed in the body and taken up by cells could lead to different effects on immune cells.
Anti-angiogenic Properties Inhibits angiogenesis. nih.govmedscape.comTo be determinedLikely depends on the concentration of active lenalidomide that reaches the tumor.

It is important to recognize that while the N(imido)-glucoside may show lower direct activity in some laboratory tests, its altered properties could lead to improved therapeutic outcomes in a living organism. For instance, if the compound is preferentially taken up by cancer cells with high levels of glucose transporters, it could lead to a more targeted therapy with a better safety profile. Further direct comparative preclinical studies are essential to fully understand the biological activities of this compound.

Analytical Methodologies for Lenalidomide N Imido Glucoside

Detection Techniques and Sensitivity

Given the absence of specific analytical methods for Lenalidomide (B1683929) N(imido)-Glucoside, there is no data on detection techniques or their sensitivity for this particular compound. For Lenalidomide, UV detection is commonly used in HPLC methods, with wavelengths typically around 210-220 nm. chemrevlett.comijpar.com For higher sensitivity, especially in biological samples, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are employed. nih.govnih.gov Another sensitive detection method for Lenalidomide involves pre-column derivatization with fluorescamine (B152294) followed by fluorescence detection. nih.gov

UV-Visible Detection

UV-Visible spectrophotometry, particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a foundational method for the analysis of Lenalidomide and its related substances. The parent compound, Lenalidomide, exhibits a maximum UV absorbance (λmax) at approximately 210 nm, which is utilized for its quantification in HPLC methods. abap.co.insemanticscholar.org Given that the core chromophoric structure of the isoindolinone ring is preserved in Lenalidomide N(imido)-Glucoside, this detection wavelength is also suitable for its analysis. In a typical Reverse-Phase HPLC (RP-HPLC) method, a C18 column is used with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. abap.co.insemanticscholar.org This technique allows for the separation of the glucoside from the Lenalidomide API and other impurities, with detection and quantification based on the UV absorbance at 210 nm. semanticscholar.org

Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and specific trace analysis, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is capable of quantifying Lenalidomide in biological matrices like human plasma at concentrations as low as 9.999 ng/mL. nih.gov The same principles are applied for the trace-level detection of impurities such as this compound.

The analysis is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. nih.gov The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This allows for the unambiguous identification and quantification of the target compound even in complex matrices. While methods are often developed for the parent drug, they are essential for identifying and quantifying related impurities by using their specific mass-to-charge (m/z) ratios. nih.govnih.gov

Fluorimetric Methods (e.g., Derivatization with Fluorescamine)

Fluorimetric methods offer exceptional sensitivity for the quantification of compounds with a primary amine group. A highly sensitive method has been developed for Lenalidomide that involves a derivatization reaction with fluorescamine (FLC). d-nb.infonih.govresearchgate.net This reaction is based on a nucleophilic substitution where the primary amino group on the Lenalidomide molecule reacts with FLC in an aqueous medium to form a highly fluorescent product. d-nb.infonih.gov

Since this compound retains this primary amino group, this derivatization technique is applicable for its analysis as well. synthinkchemicals.com The resulting fluorescent derivative is measured at an emission wavelength (λem) of approximately 494-495 nm after excitation (λex) at around 381-382 nm. d-nb.infonih.gov This method is noted for its simplicity, speed, and very low detection limits, which can reach the picogram-per-milliliter level, making it invaluable for trace analysis. nih.govresearchgate.net

Key Parameters of Fluorimetric Method for Lenalidomide (Applicable to N(imido)-Glucoside)
ParameterValueReference
Derivatizing ReagentFluorescamine (FLC) d-nb.info
Excitation Wavelength (λex)381 - 382 nm d-nb.infonih.gov
Emission Wavelength (λem)494 - 495 nm d-nb.infonih.gov
Linearity Range25 - 300 ng/mL nih.gov
Limit of Detection (LOD)2.9 ng/mL nih.gov
Limit of Quantitation (LOQ)8.7 ng/mL nih.gov

Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at identifying and quantifying all potential byproducts and degradants in a drug substance.

Detection and Quantification of Synthetic Byproducts

The synthesis of Lenalidomide can result in the formation of several process-related impurities. This compound is one such known impurity. elitesynthlaboratories.com Analytical methods, primarily RP-HPLC with UV or MS detection, are employed to separate, identify, and quantify these synthetic byproducts. The goal is to ensure that the levels of these impurities in the final API are below the thresholds specified by regulatory guidelines.

Commonly Known Impurities of Lenalidomide
Impurity NameMolecular FormulaMolecular Weight (g/mol)Reference
This compoundC19H23N3O8421.4 synthinkchemicals.comelitesynthlaboratories.compharmaffiliates.com
N-Formyl Lenalidomide ImpurityC14H13N3O4287.27 synthinkchemicals.comelitesynthlaboratories.com
N-Methyl Lenalidomide ImpurityC14H15N3O3273.29 elitesynthlaboratories.compharmaffiliates.com
Nitrobenzoate Lenalidomide ImpurityC9H9NO5211.17 synthinkchemicals.comelitesynthlaboratories.com
4-Nitro Lenalidomide ImpurityC13H11N3O5289.24 synthinkchemicals.com

Evaluation of Degradation Products and Stability-Indicating Methods

Stability-indicating analytical methods are developed to separate the drug substance from its degradation products, process impurities, and other potential components. semanticscholar.org This is achieved through forced degradation studies, where the API is subjected to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. abap.co.in

For this compound, potential degradation pathways could involve the hydrolysis of the glycosidic bond, separating the glucose moiety from the Lenalidomide structure, or oxidation of the aglycone. nih.gov The development of a stability-indicating RP-HPLC method ensures that any increase in degradation products or decrease in API potency over time can be accurately measured. semanticscholar.org These methods must be able to resolve the main peak from all potential degradant peaks, proving the method is specific for the stability assessment of the product. abap.co.insemanticscholar.org

Method Validation According to Academic and Research Guidelines (e.g., ICH Q2 R1 principles for analytical procedures)

Any analytical method used for the quantification of impurities like this compound must be rigorously validated to ensure its reliability, accuracy, and precision. The validation is performed in accordance with internationally recognized guidelines, such as the ICH Q2(R1) document. ich.orgeuropa.eu The key validation parameters for an impurity quantification method are as follows:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the parent API, other impurities, and degradation products. semanticscholar.org For an HPLC method, this is demonstrated by showing that the peaks for these components are well-resolved.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org For an impurity, this is typically assessed over a range from the reporting threshold to at least 120% of the specification limit.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples spiked with a known amount of the impurity. Recovery values for Lenalidomide assays are typically expected to be within 98-102%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval. ich.org It is often expressed as the Relative Standard Deviation (RSD), with values typically not exceeding 1.4% for a validated method. nih.gov

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. ich.org

Reproducibility: Precision between different laboratories (inter-laboratory trials).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org It can be determined based on the signal-to-noise ratio, which is commonly established as 3:1. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.orgich.org The signal-to-noise ratio for LOQ is typically 10:1. The LOQ is a critical parameter for methods designed to quantify low-level impurities.

Summary of ICH Q2(R1) Validation Parameters for Impurity Quantification
Validation CharacteristicDescriptionCommon Acceptance Criteria/ApproachReference
SpecificityAbility to distinguish the analyte from other substances.Peak purity analysis; resolution between adjacent peaks > 2. semanticscholar.org
LinearityProportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.999. nih.gov
AccuracyCloseness to the true value.Recovery of 97.8-101.4%. nih.gov
Precision (Repeatability)Agreement of results in a short time.Relative Standard Deviation (RSD) ≤ 2%. ich.org
Limit of Detection (LOD)Lowest detectable concentration.Signal-to-Noise Ratio of 3:1. ich.org
Limit of Quantitation (LOQ)Lowest quantifiable concentration.Signal-to-Noise Ratio of 10:1. semanticscholar.orgich.org

Theoretical and Computational Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how a molecule like Lenalidomide (B1683929) N(imido)-Glucoside might interact with protein targets.

Lenalidomide and its analogs exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. acs.orgnih.gov This binding event alters the substrate specificity of the ligase, leading to the degradation of specific proteins. researchgate.netdrugbank.com Molecular docking simulations for Lenalidomide have been crucial in understanding this interaction. nih.gov These studies show that the glutarimide (B196013) ring of Lenalidomide is accommodated within a tryptophan-rich pocket of CRBN. nih.gov

For Lenalidomide N(imido)-Glucoside, a key scientific question would be how the addition of the bulky, hydrophilic glucoside moiety at the imido nitrogen affects binding to CRBN. Docking simulations would be employed to predict the binding affinity and orientation of the metabolite within the CRBN binding pocket. It is hypothesized that the large glucoside group would likely create steric hindrance, potentially reducing the binding affinity for CRBN compared to Lenalidomide. This could explain a potential decrease in the specific therapeutic or biological activities mediated through CRBN.

Molecular dynamics simulations would further refine these predictions by modeling the flexibility of both the compound and the protein over time. These simulations could reveal whether the glucoside moiety can adopt a conformation that allows the core glutarimide structure to maintain its crucial interactions within the CRBN pocket or if it disrupts the key hydrogen bonds and hydrophobic interactions that stabilize the complex. acs.org

Table 1: Example Molecular Docking Data for Lenalidomide with a Putative Target (Note: This is illustrative data for the parent compound, Lenalidomide, as specific data for the N(imido)-Glucoside is not available. The binding energy for the glucoside would be predicted to be less favorable due to steric hindrance.)

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
Lenalidomide (S-enantiomer)Cereblon (CRBN)-7.0 to -8.5TRP380, TRP386, TRP400
Lenalidomide (R-enantiomer)Cereblon (CRBN)-6.0 to -7.5TRP380, TRP386, TRP400

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule.

DFT calculations for this compound would map its electron distribution, identifying electron-rich and electron-poor regions. This allows for the prediction of sites susceptible to metabolic attack or chemical reaction. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated to determine the molecule's electronic reactivity. The addition of the electron-donating glucoside group would be expected to alter the electronic properties of the imide ring system compared to the parent Lenalidomide. This could influence the molecule's stability and non-enzymatic hydrolysis rates. nih.gov

Quantum chemical methods are also used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These predictions are invaluable for the structural confirmation of newly synthesized or isolated metabolites like this compound. By comparing the computationally predicted spectrum with an experimentally obtained spectrum, researchers can confirm the chemical structure and the specific site of glucosidation.

Conclusion and Future Research Directions

Summary of Key Academic Findings on Lenalidomide (B1683929) N(imido)-Glucoside

Lenalidomide N(imido)-Glucoside is a recognized metabolite of the therapeutic agent Lenalidomide. Its formation involves the enzymatic attachment of a glucose molecule to the imido nitrogen atom of Lenalidomide's glutarimide (B196013) ring. This biotransformation pathway, known as N-glucosidation, is a notable aspect of Lenalidomide's metabolism.

Academic research has successfully identified and structurally characterized this glycosidic conjugate. The primary focus of these studies has been to confirm the precise location of the glycosidic bond and the identity of the sugar moiety. While Lenalidomide undergoes other metabolic modifications, such as hydroxylation, the creation of this N-glucoside represents a distinct and chemically significant metabolic fate. The principal academic finding is the confirmation of its existence as a metabolite, contributing to the comprehensive metabolic profile of the parent compound.

Identification of Remaining Research Questions

Despite the foundational knowledge regarding this compound, several pivotal research questions remain unresolved. A significant area of inquiry is the extent of its biological activity; it is currently not well-established whether this metabolite possesses any of the immunomodulatory or other pharmacological properties of the parent drug, Lenalidomide. The specific enzymes that catalyze its formation within biological systems have not been definitively identified.

Furthermore, the kinetics of its formation and the potential for it to be enzymatically cleaved back to the parent compound are not fully characterized. There is also a lack of comprehensive data concerning its distribution and potential accumulation in various tissues. The possibility of utilizing this metabolite as a biomarker for Lenalidomide's metabolic rate or therapeutic efficacy presents an avenue for further investigation.

Potential Avenues for Further Preclinical Investigations

Exploration of Novel Glycosylation Sites and Their Impact on Activity

Future preclinical research could fruitfully explore the potential for glycosylation to occur at other positions on the Lenalidomide molecule. Although the N(imido)-glucoside is the established form, a systematic investigation into whether other functional groups could undergo glycosylation would provide a more complete understanding of its metabolism. The chemical synthesis of these hypothetical novel glycosides would be a necessary first step, followed by in vitro assays to determine their biological activity. This line of inquiry could reveal how different glycosylation patterns might influence the compound's therapeutic effects or lead to its inactivation, thereby offering deeper insights into the structure-activity relationship of Lenalidomide and its derivatives.

Development of Advanced Analytical Techniques for Low-Level Detection

The advancement of more sensitive and specific analytical methodologies is crucial for the precise quantification of this compound, particularly at the low concentrations expected in biological matrices. The optimization of advanced techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), would be highly beneficial. The accuracy and precision of such methods could be significantly enhanced through the synthesis and use of stable isotope-labeled internal standards for this compound. These sophisticated analytical tools would be indispensable for conducting detailed pharmacokinetic studies and for probing the finer details of its metabolic fate in preclinical models.

Elucidation of Glucosidase Enzymes Responsible for its Formation or Cleavage (in vitro, non-human biological systems)

A critical direction for future in vitro research is the identification of the specific glucosidase enzymes involved in both the synthesis and potential hydrolysis of this compound. In vitro studies utilizing recombinant human enzymes or subcellular fractions from non-human biological systems, such as liver microsomes from preclinical animal models, could be employed to identify the key enzymatic contributors. A mechanistic understanding of this metabolic pathway could be achieved by characterizing the substrate specificity and kinetic parameters of these enzymes. Moreover, investigating the regulatory factors governing the expression and activity of these enzymes could help to explain potential variability in Lenalidomide metabolism.

Broader Implications for Glycoconjugate Chemistry and Biological Probes

The study of this compound carries broader implications for the fields of glycoconjugate chemistry and the design of novel biological probes. The N-glucosidation of a therapeutically significant agent like Lenalidomide underscores the importance of glycosylation as a metabolic route for pharmaceuticals containing imide functionalities. This knowledge can inform the design of future drug candidates, where glycosylation could be strategically employed to tailor pharmacokinetic or pharmacodynamic profiles. Additionally, synthetic analogs of this compound could be engineered as new biological probes. For example, the attachment of fluorescent or affinity tags to the glucose portion of the molecule could create valuable tools for investigating the cellular uptake, intracellular trafficking, and potential binding partners of this metabolite, thereby shedding light on its biological functions.

Q & A

Basic: What pharmacokinetic parameters are critical to monitor in clinical trials involving Lenalidomide N(imido)-Glucoside?

Answer:
Key parameters include area under the curve (AUC) , maximum concentration (Cmax) , half-life (t½) , and clearance rates . Limited sampling models (LSMs) can estimate exposure using sparse time-point data, reducing patient burden while maintaining accuracy . Storage conditions (e.g., locked, temperature-controlled environments) and handling protocols (e.g., avoiding light exposure) must align with regulatory guidelines to ensure drug stability .

Advanced: How can population pharmacokinetic (PopPK) models optimize dosing for this compound in heterogeneous cohorts?

Answer:
PopPK models integrate covariates like renal function , body mass index , and genetic polymorphisms to predict interpatient variability. For example, Cockcroft-Gault equations or 24-hour urine collection are used to adjust doses for renal impairment . Bayesian forecasting can individualize dosing in real-time, particularly in elderly populations or those with comorbidities .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Adhere to OSHA guidelines:

  • Use ventilated workspaces and impermeable gloves (material compatibility testing required).
  • Avoid skin/eye contact; wash hands after handling.
  • Store in sealed containers at controlled temperatures .
    Regular audits of adverse event documentation ensure compliance with ICH-GCP standards .

Advanced: How should researchers resolve contradictions in efficacy data from Lenalidomide-based combination therapies?

Answer:
Apply sensitivity analyses to adjust for confounding variables (e.g., crossover designs, inconsistent washout periods). For example, in follicular lymphoma trials, stratification by tumor burden or baseline cytokine profiles can clarify discrepancies in progression-free survival (PFS) outcomes . Meta-regression models may account for heterogeneity in dosing schedules or concomitant therapies .

Basic: What criteria stratify patients in this compound trials for hematologic malignancies?

Answer:
Use Rai/Binet staging for CLL, ECOG performance status , and central laboratory thresholds (e.g., absolute neutrophil count >1,500/µL). Centralized pathology review of bone marrow biopsies ensures uniformity in eligibility assessments .

Advanced: How does this compound’s mechanism differ when combined with anti-CD20 monoclonal antibodies (e.g., rituximab)?

Answer:
Synergistic effects arise from dual immunomodulation : Lenalidomide enhances T-cell/NK-cell activity, while anti-CD20 agents deplete malignant B-cells. In follicular lymphoma, this combination increases complete response rates by 30–40% compared to monotherapy. Mechanistic studies should assess cereblon-binding kinetics and Fcγ receptor polymorphisms to predict responder subsets .

Basic: Which analytical methods validate this compound purity and metabolite quantification?

Answer:
HPLC with UV detection (e.g., C18 columns, 220 nm wavelength) is standard for quantifying parent compounds. For metabolites, LC-MS/MS provides specificity at low concentrations (LLOQ: 0.1 ng/mL). Validate methods per ICH Q2(R1) guidelines, including precision (CV <15%) and accuracy (80–120%) .

Advanced: What statistical methods evaluate PFS in this compound combination trials?

Answer:
Cox proportional hazards models adjust for covariates like prior therapy lines and cytogenetic risk. In the MAIA trial, restricted mean survival time (RMST) analysis demonstrated a 12-month PFS advantage for daratumumab combinations. Pre-specified subgroup analyses (e.g., age ≥75 years) mitigate bias in crossover studies .

Basic: How should adverse events (AEs) be managed and documented to meet regulatory standards?

Answer:

  • Grade AEs using CTCAE v5.0 .
  • Report suspected unexpected serious adverse reactions (SUSARs) within 24 hours.
  • Central labs must prioritize results for dose-modification decisions (e.g., thrombocytopenia <50,000/µL) .

Advanced: Which preclinical models predict this compound’s efficacy in resistant hematologic malignancies?

Answer:
Patient-derived xenografts (PDXs) with CRBN gene knockout identify cereblon-independent resistance. 3D co-culture systems (e.g., bone marrow stromal cells + tumor cells) mimic microenvironmental interactions. Validate using RNA-seq to track IKZF1/3 degradation and IRF4 expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.